5-(2,6-Difluorobenzoyl)-2-methylpyridine
Overview
Description
5-(2,6-Difluorobenzoyl)-2-methylpyridine is a useful research compound. Its molecular formula is C13H9F2NO and its molecular weight is 233.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- A novel method for the synthesis and characterization of 2,2'-bipyridine derivatives, including those with methyl substitutions, was explored using a Negishi cross-coupling strategy. This method highlights the versatility of 2,2'-bipyridine scaffolds for further chemical modifications and applications in coordination chemistry and materials science (Smith et al., 2003).
Catalytic and Chemical Applications
- The synthesis of imidazo[1,2-a]pyridines, recognized for their wide range of applications in medicinal chemistry and material science, was reviewed. This synthesis leverages different strategies, including condensation and multicomponent reactions, underscoring the chemical utility and application breadth of pyridine derivatives (Bagdi et al., 2015).
Photophysical and Material Science Research
- The investigation into nickel(II) Schiff base complexes showcased their synthesis, characterization, and catalytic activity in Kumada–Corriu cross-coupling reactions. This study provides insights into the role of pyridine derivatives in facilitating metal-catalyzed organic transformations, contributing to the development of new catalytic processes (Kuchtanin et al., 2016).
Environmental and Sensory Applications
- A metal-organic framework (MOF) incorporating uncoordinated N-donor sites and charged framework demonstrated high efficiency in CO2 capture and selectivity over N2 and CH4. This research highlights the potential of incorporating pyridine derivatives into MOFs for environmental applications, such as gas separation and storage (Chen et al., 2016).
Mechanism of Action
Target of Action
Similar compounds such as lufenuron, which also contains a 2,6-difluorobenzoyl group, are known to target chitin synthesis in insects .
Mode of Action
It can be inferred from related compounds that it may interfere with the synthesis of chitin, a key component of the exoskeleton of insects .
Biochemical Pathways
Based on the potential mode of action, it can be inferred that it may disrupt the chitin synthesis pathway, leading to the inability of insects to form a proper exoskeleton .
Result of Action
Based on the potential mode of action, it can be inferred that the compound may lead to the death of insects due to the inability to form a proper exoskeleton .
Properties
IUPAC Name |
(2,6-difluorophenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-5-6-9(7-16-8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIRZTYPPLCOQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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